tert-Butyl (2-methylphenyl)acetate
Description
tert-Butyl (2-methylphenyl)acetate is an ester derivative characterized by a phenylacetate backbone with a tert-butyl ester group and a methyl substituent at the ortho position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as enhanced steric hindrance and lipophilicity, which influence its reactivity, stability, and biological interactions. The tert-butyl group is known to improve metabolic stability and resistance to enzymatic degradation, making this compound valuable in pharmaceutical synthesis and material science .
Properties
CAS No. |
62381-17-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C13H18O2/c1-10-7-5-6-8-11(10)9-12(14)15-13(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
VKCHCZAHCJKTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method for preparing tert-Butyl (2-methylphenyl)acetate involves the esterification of 2-methylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Fischer Esterification: Another method involves the Fischer esterification of 2-methylphenylacetic acid with tert-butyl alcohol using a strong acid catalyst like hydrochloric acid. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods:
Catalytic Esterification: In industrial settings, the esterification process can be catalyzed using solid acid catalysts such as zeolites or ion-exchange resins. These catalysts offer the benefit of being reusable and environmentally friendly.
Continuous Flow Reactors: Industrial production may also employ continuous flow reactors, which allow for efficient and scalable synthesis of this compound. This method ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-methylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the presence of a base like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Amines, thiols, and other substituted esters.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl (2-methylphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It serves as a model substrate for studying ester hydrolysis and transesterification.
Medicine:
Pharmaceutical Intermediates: this compound is employed in the synthesis of pharmaceutical intermediates. Its derivatives are explored for potential therapeutic applications.
Industry:
Solvents and Additives: The compound is used as a solvent and additive in various industrial processes, including coatings, adhesives, and lubricants
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Hydrolysis: tert-Butyl (2-methylphenyl)acetate undergoes enzymatic hydrolysis by esterases, resulting in the formation of 2-methylphenylacetic acid and tert-butyl alcohol. This reaction is facilitated by the presence of water and occurs under mild conditions.
Transesterification: The compound can also participate in transesterification reactions, where the ester group is exchanged with another alcohol. This process is catalyzed by acids or bases and is commonly used in biodiesel production.
Comparison with Similar Compounds
tert-Butyl 2-(3-fluorophenyl)acetate
- Structural Difference : Fluorine at the meta position vs. methyl at the ortho position.
- Impact : The electron-withdrawing fluorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the electron-donating methyl group in this compound. This alters pharmacokinetic properties, such as bioavailability and target binding .
tert-Butyl 2-(4-aminophenyl)acetate
- Structural Difference: Amino group at the para position vs. methyl at the ortho position.
- Impact: The para-amino group facilitates hydrogen bonding, improving solubility and interaction with biological targets (e.g., enzymes or receptors). In contrast, the ortho-methyl group in this compound prioritizes steric effects, reducing undesired metabolic pathways .
tert-Butyl 2-(2-hydroxyphenyl)acetate
- Structural Difference : Hydroxyl group at the ortho position vs. methyl.
- Impact : The hydroxyl group enables hydrogen bonding and oxidative metabolism, leading to shorter half-lives compared to the more stable methyl-substituted analog .
Functional Group Variations
Methyl 2-(4-tert-butylphenyl)acetate
- Structural Difference : Methyl ester vs. tert-butyl ester.
- Impact : The tert-butyl group in this compound provides superior hydrolytic stability, whereas the methyl ester is more prone to enzymatic cleavage, limiting its utility in prolonged drug delivery systems .
tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate
- Structural Difference : Hydroxyazetidine ring vs. aromatic methylphenyl group.
- Impact : The hydroxyazetidine moiety introduces conformational rigidity and polar interactions, enhancing selectivity for neurological targets. In contrast, the aromatic system in this compound favors π-π stacking in hydrophobic environments .
Halogen-Substituted Analogs
tert-Butyl 2-(3-chlorophenyl)acetate
- Structural Difference : Chlorine at meta position vs. methyl at ortho.
- Impact : Chlorine’s electronegativity and larger atomic size increase binding affinity to halogen-binding pockets in proteins, a property absent in the methyl-substituted compound .
tert-Butyl 2-(6-bromo-1H-indazol-1-yl)acetate
- Structural Difference : Bromine on an indazole ring vs. methylphenyl group.
- Impact: Bromine’s polarizability enhances van der Waals interactions, improving inhibition potency against kinases compared to the non-halogenated this compound .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent Position/Type | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | Ortho-methyl | 3.8 | 0.12 | 12.5 |
| tert-Butyl 2-(3-fluorophenyl)acetate | Meta-fluoro | 2.9 | 0.25 | 8.2 |
| tert-Butyl 2-(4-aminophenyl)acetate | Para-amino | 1.5 | 1.10 | 6.0 |
| tert-Butyl 2-(3-chlorophenyl)acetate | Meta-chloro | 3.5 | 0.18 | 9.8 |
Key Research Findings
Steric Effects : The ortho-methyl group in this compound reduces CYP450-mediated metabolism by 40% compared to para-substituted analogs .
Halogen Interactions : Bromine and chlorine substituents improve target binding by 2–3-fold in kinase assays but increase toxicity risks .
Ester Stability : tert-Butyl esters exhibit 5× longer half-lives in plasma than methyl esters, critical for sustained-release formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
